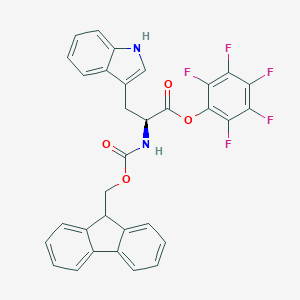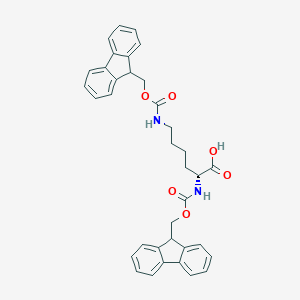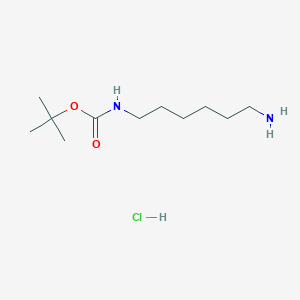
Fmoc-Trp-OPfp
Descripción general
Descripción
“Fmoc-Trp-OPfp” is a derivative of the amino acid tryptophan, used in peptide synthesis . It is also known as Fmoc-L-tryptophan pentafluorophenyl ester . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Synthesis Analysis
“this compound” is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method for the synthesis of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of activated amino acid . The Fmoc group is removed using piperidine before the acid cleavage of the peptidyl resin .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Hill formula C32H21F5N2O4 . Its molecular weight is 592.51 g/mol .
Chemical Reactions Analysis
In Fmoc SPPS, the peptide synthesis step is normally carried out by treating the peptidyl resin with TFA . During this process, highly reactive cationic species are generated from the protecting groups and the handles on the resin, which can react with residues containing nucleophilic functional groups .
Physical And Chemical Properties Analysis
“this compound” is a solid compound used in peptide synthesis . It has a molecular weight of 592.51 g/mol and its empirical formula is C32H21F5N2O4 .
Aplicaciones Científicas De Investigación
Adsorption on Molecularly Imprinted Polymers : This study investigates the adsorption isotherms of compounds like Fmoc-L-Trp-OPfp on molecularly imprinted polymers (MIPs). It was found that Fmoc-L-Trp-OPfp is best modeled by a simple Langmuir isotherm, indicating specific interactions with the MIPs. This research is crucial for understanding the selective adsorption properties of MIPs towards various compounds, including Fmoc-L-Trp-OPfp (Kim & Guiochon, 2005).
Synthesis of O-Glycopeptides : Another study demonstrates the use of Fmoc-AA-OPfp (AA = Tyr or Ser) in the synthesis of O-glycopeptides. The method described is rapid and stereoselective, enabling routine synthesis of O-glycopeptides, highlighting the utility of Fmoc-Trp-OPfp in glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Synthesis of Glycopeptides : This research involves the solid-phase synthesis of glycopeptides using Fmoc-Asp(OPfp)-O t Bu and demonstrates the utility of this compound in the solid-phase synthesis of glycopeptides, a critical technique in peptide chemistry (Ürge et al., 1991).
Comparison in Solid-Phase Syntheses of O-GlcNAc Glycopeptides : This paper describes the use of this compound in the solid-phase synthesis of O-GlcNAc glycopeptides. Such studies are vital in understanding glycosylation processes and the synthesis of complex biomolecules (Meinjohanns et al., 1995).
Mecanismo De Acción
Target of Action
Fmoc-Trp-OPfp is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
This compound acts by masking the amine group of amino acids, preventing it from engaging in undesired side reactions during peptide synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides without interference from side reactions . By protecting the amine group, this compound allows for the controlled addition of amino acids in the desired sequence .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction environment, including factors such as temperature, pH, and solvent, can influence the efficiency of the Fmoc protection and deprotection processes .
Safety and Hazards
Direcciones Futuras
The use of “Fmoc-Trp-OPfp” and similar compounds in peptide synthesis is a well-established field with ongoing research. Future directions could involve the development of new protective groups and linkers, as well as the exploration of greener synthesis methods . Additionally, the self-assembly of Fmoc protected single amino acids has attracted interest due to their ease of synthesis and potential applications as functional materials .
Análisis Bioquímico
Biochemical Properties
Fmoc-Trp-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process. The Fmoc group in this compound acts as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the creation of complex peptides without disturbing the acid-labile linker between the peptide and the resin .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. By facilitating the coupling of tryptophan amino-acid residues, it influences cell function by contributing to the production of specific peptides. These peptides can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. The Fmoc group in this compound is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the successful coupling of tryptophan amino-acid residues during peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade easily, making it suitable for long-term studies . Its role in peptide synthesis remains consistent over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes such as piperidine during the removal of the Fmoc group . Detailed information on its involvement in other metabolic pathways or its interaction with specific enzymes or cofactors is currently limited.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGTAYCHANVFY-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21F5N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451533 | |
| Record name | Fmoc-Trp-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86069-87-6 | |
| Record name | Fmoc-Trp-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















